Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate
CAS No.:
Cat. No.: VC16207389
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | methyl 1-(2-methylpropylamino)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C10H19NO2/c1-8(2)7-11-10(5-4-6-10)9(12)13-3/h8,11H,4-7H2,1-3H3 |
| Standard InChI Key | RXSFQSCXBCXJOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1(CCC1)C(=O)OC |
Introduction
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is an organic compound characterized by its cyclobutane ring structure, which is substituted with a methyl ester and a 2-methylpropylamino group. This compound falls under the category of carboxylic acid esters and is classified as an amino acid derivative due to the presence of the amino group and the cyclobutane framework. Its potential applications span medicinal chemistry and organic synthesis, making it a subject of interest for researchers in these fields.
Synthesis
The synthesis of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate typically involves several key steps that require careful control of reaction conditions, including temperature, pressure, and the presence of solvents or catalysts to optimize yield and purity. Industrial methods may utilize continuous flow reactors for enhanced efficiency.
Mechanism of Action and Biological Activity
The mechanism of action for Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate primarily involves its interaction with biological macromolecules, potentially influencing enzymatic pathways or receptor activities due to its structural properties resembling certain neurotransmitters or other biologically active compounds. Research into its pharmacological properties is ongoing, focusing on how modifications to its structure affect biological activity and interactions at the molecular level.
Potential Applications
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate has several potential applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structure makes it a candidate for further modification and study in drug development processes.
Chemical Reactions
This compound can undergo various chemical reactions typical for esters and amines. The specific conditions for these reactions will vary based on the desired products and may involve solvents like water or organic solvents depending on solubility requirements.
Data Tables
Due to the limited availability of specific data on Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate, the following table provides general information on its structure and potential applications:
| Property | Description |
|---|---|
| Chemical Structure | Cyclobutane ring with methyl ester and 2-methylpropylamino groups |
| Classification | Carboxylic acid ester, amino acid derivative |
| Synthesis | Requires controlled reaction conditions |
| Biological Activity | Potential interactions with biological macromolecules |
| Applications | Medicinal chemistry, organic synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume